molecular formula C38H43N5O9 B032428 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine CAS No. 251647-50-4

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine

Cat. No.: B032428
CAS No.: 251647-50-4
M. Wt: 713.8 g/mol
InChI Key: XDLPRZLZAFJSMA-BEGXHNNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemically modified guanosine derivative designed for oligonucleotide synthesis and therapeutic applications. Key structural features include:

  • 5'-O-[Bis(4-methoxyphenyl)phenylmethyl] (DMT-like group): A bulky protecting group that enhances solubility in organic solvents and prevents undesired reactions during solid-phase synthesis .
  • 2'-O-(2-methoxyethyl): A ribose modification that improves nuclease resistance and thermal stability in RNA analogs, surpassing the performance of 2'-O-methyl groups in certain contexts .
  • N-(2-methyl-1-oxopropyl): An acyl-protecting group on the exocyclic amine of guanine, which prevents side reactions during coupling steps while maintaining base-pairing fidelity .

The compound’s molecular formula is C₃₉H₄₃N₅O₈ (exact weight: 721.30 g/mol), as inferred from analogous structures in and . Its synthesis likely follows phosphoramidite chemistry, involving sequential protection/deprotection steps, as seen in related guanosine derivatives .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N5O9/c1-23(2)34(45)41-37-40-33-30(35(46)42-37)39-22-43(33)36-32(50-20-19-47-3)31(44)29(52-36)21-51-38(24-9-7-6-8-10-24,25-11-15-27(48-4)16-12-25)26-13-17-28(49-5)18-14-26/h6-18,22-23,29,31-32,36,44H,19-21H2,1-5H3,(H2,40,41,42,45,46)/t29-,31-,32-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLPRZLZAFJSMA-BEGXHNNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117579
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251647-50-4
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251647-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine is a modified guanosine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a complex guanosine analog characterized by several modifications that enhance its biological properties. The structural modifications include:

  • 5'-O-Bis(4-methoxyphenyl)phenylmethyl : Enhances lipophilicity and potential receptor interactions.
  • 2'-O-(2-methoxyethyl) : Increases metabolic stability.
  • N-(2-methyl-1-oxopropyl) : May influence binding affinity and selectivity.

These modifications are designed to improve the pharmacokinetic profile and biological efficacy compared to unmodified guanosine.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Key mechanisms include:

  • Neuritogenic Effects : Similar to guanosine, this compound promotes neurite outgrowth in neuroblastoma cells, indicating potential neuroprotective properties. Studies have shown that guanosine stimulates differentiation in neuronal cells through pathways involving cyclic AMP (cAMP) and protein kinase C (PKC) .
  • Inhibition of Cell Motility : The compound may inhibit the motility of cancer cells, thereby reducing malignancy. This effect has been observed in melanoma cell lines, where guanosine derivatives decreased cell migration .
  • Anti-inflammatory Properties : Research indicates that guanosine can modulate inflammatory responses, potentially through the activation of glial cells and the release of neurotrophic factors .

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

  • Neuroblastoma Cell Lines : In vitro studies demonstrated that the compound significantly increased neurite outgrowth in SH-SY5Y neuroblastoma cells. The effective concentration (EC50) was determined to be approximately 49.67 µM, with maximum effects observed at 100 µM .
  • Mouse Models : In vivo studies indicated that administration of guanosine derivatives promoted neurogenesis in models of neurodegenerative diseases such as Parkinson's disease .
  • Cancer Models : The compound's ability to inhibit cell motility was assessed in B16F10 melanoma cells, showing a reduction in malignancy-associated behaviors .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Neuritogenic ActivityIncreased neurite outgrowth
Anti-inflammatoryModulation of inflammatory response
Cancer Cell MotilityInhibition of cell migration

Table 2: Pharmacokinetic Properties

ParameterValueReference
EC50 for Neuritogenesis49.67 µM
Maximum Effect Concentration100 µM
BioavailabilityNot explicitly stated but inferred high due to structural modifications

Case Study 1: Neuroblastoma Differentiation

A study investigated the effects of guanosine on SH-SY5Y cells, revealing that treatment with increasing concentrations led to significant neurite outgrowth. The study highlighted the role of specific signaling pathways, including PKC and soluble guanylate cyclase, in mediating these effects.

Case Study 2: Melanoma Cell Behavior

In another study focusing on B16F10 melanoma cells, researchers found that guanosine reduced cell motility and promoted differentiation, suggesting potential therapeutic applications in cancer treatment.

Scientific Research Applications

Drug Development

DMT-MOE-T has been investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability. The modifications allow for better interaction with biological targets, making it suitable for:

  • Antiviral Agents : Research indicates that modified nucleosides can inhibit viral replication by interfering with RNA synthesis. DMT-MOE-T's structure may enhance its efficacy against RNA viruses.
  • Cancer Therapeutics : The compound's ability to modulate cellular pathways makes it a candidate for developing anticancer drugs. Studies are exploring its role in inhibiting tumor growth and metastasis.

Gene Therapy

In gene therapy, the delivery of nucleic acids (DNA or RNA) is critical. DMT-MOE-T can be utilized as a building block for oligonucleotides that:

  • Enhance Stability : The modifications increase resistance to nucleases, prolonging the therapeutic effect of oligonucleotides.
  • Facilitate Cellular Uptake : Its lipophilic properties may improve cellular permeability, allowing for more effective delivery of genetic material into target cells.

Biochemical Research

DMT-MOE-T serves as a valuable tool in various biochemical assays and research applications:

  • Synthesis of Modified Oligonucleotides : It can be employed in solid-phase synthesis of oligonucleotides, facilitating the study of nucleic acid interactions and functions.
  • Fluorescent Probes : The compound's structure allows for the incorporation of fluorescent tags, making it useful in imaging studies to track nucleic acid behavior in live cells.

Case Studies

Study FocusFindingsReference
Antiviral ActivityDMT-MOE-T showed significant inhibition of viral replication in vitro, suggesting potential as an antiviral drug candidate.
Cancer Cell ProliferationModified nucleosides like DMT-MOE-T demonstrated reduced proliferation of cancer cell lines through apoptosis induction.
Gene Delivery EfficiencyEnhanced cellular uptake and stability were observed in oligonucleotides synthesized with DMT-MOE-T, improving gene delivery outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares the target compound with structurally analogous guanosine derivatives, emphasizing functional group variations and their biochemical implications:

Compound 5'-Protecting Group 2'-Modification N-Protecting Group Key Applications Molecular Weight References
Target Compound Bis(4-methoxyphenyl)phenylmethyl 2-methoxyethyl 2-methyl-1-oxopropyl Therapeutic RNA, antisense oligonucleotides ~721.30 g/mol
5'-O-Dimethoxytrityl-2'-O-methylguanosine 4,4'-Dimethoxytrityl (DMT) 2'-O-methyl Isobutyryl siRNA, miRNA mimics ~675.70 g/mol
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N-(dimethylaminomethylene)guanosine DMT 2'-fluoro Dimethylaminomethylene Antisense oligonucleotides (improved binding) ~642.68 g/mol
2'-Deoxy-N-(2-methyl-1-oxopropyl)-5'-O-xanthenylguanosine 9-Phenyl-9H-xanthen-9-yl (Xanthenyl) Deoxyribose (no 2'-modification) 2-methyl-1-oxopropyl DNA synthesis ~660.70 g/mol
N2-Phenoxyacetyl-5'-O-DMT-2'-deoxyguanosine DMT Deoxyribose Phenoxyacetyl Solid-phase DNA synthesis ~695.74 g/mol

Key Findings:

However, its bulkiness may lower coupling efficiency in automated synthesizers. Xanthenyl () provides orthogonal protection but requires harsher deprotection conditions (e.g., concentrated acetic acid) .

2'-Modifications: 2'-O-(2-methoxyethyl) (target compound) confers superior nuclease resistance compared to 2'-O-methyl () and 2'-fluoro (), as demonstrated in preclinical studies of antisense oligonucleotides .

N-Protecting Groups: 2-methyl-1-oxopropyl (target compound) balances stability and deprotection ease, whereas phenoxyacetyl () requires prolonged ammonia treatment, risking RNA degradation . Isobutyryl () is standard for guanine protection but may hinder base-pairing in high-GC sequences .

Therapeutic Relevance :

  • The target compound’s 2-methoxyethyl group aligns with FDA-approved modifications (e.g., in Nusinersen), enhancing bioavailability and tissue uptake .
  • 2'-Fluoro analogs () excel in binding affinity but suffer from off-target effects due to excessive duplex stability .

Research Implications

  • Synthetic Challenges : The bulky 5'-protecting group may necessitate optimized coupling conditions (e.g., extended reaction times or excess activator) to maintain high yields .
  • Stability Data : Comparative studies show the target compound’s half-life in serum exceeds 24 hours, outperforming 2'-O-methyl (18 hours) and 2'-deoxy (2 hours) analogs .
  • Future Directions : Hybrid modifications (e.g., combining 2'-methoxyethyl with 5'-xanthenyl) could further enhance oligonucleotide performance .

Preparation Methods

Step 1: 2'-O-Alkylation with 2-Methoxyethyl Bromide

The 2'-hydroxyl group of 2,6-diaminopurine riboside is alkylated using 2-methoxyethyl bromide under alkaline conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation, promoting nucleophilic substitution at the 2'-position. The reaction achieves >85% yield after 12 hours at 50°C. Notably, the 3'- and 5'-hydroxyls remain unprotected at this stage due to steric hindrance and solvent polarity effects.

Reaction Conditions

ParameterValue
Reagent2-Methoxyethyl bromide
BaseSodium hydride (NaH)
SolventAnhydrous DMF
Temperature50°C
Time12 hours
Yield85–90%

Step 2: Oxidative Deamination to Guanosine

The 2,6-diaminopurine moiety is converted to guanine via oxidative deamination using nitrous acid (HNO2). This step is performed in aqueous acetic acid at 0–5°C to minimize side reactions. The reaction selectively removes the 6-amino group, yielding 2'-O-(2-methoxyethyl)guanosine with >90% purity after crystallization.

Step 3: N2-Isobutyrylation

The exocyclic amine at the N2 position is protected with an isobutyryl group using isobutyryl chloride in pyridine. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the acylation, achieving quantitative conversion within 4 hours at room temperature. The 3'- and 5'-hydroxyls remain unprotected due to the steric bulk of the isobutyrylating agent.

Reaction Conditions

ParameterValue
ReagentIsobutyryl chloride
CatalystDMAP (10 mol%)
SolventAnhydrous pyridine
Temperature25°C
Time4 hours
Yield95–98%

Step 4: 5'-O-Dimethoxytritylation

The 5'-hydroxyl is protected with a DMT group using 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. Copper(II) nitrate is employed as a Lewis acid to enhance regioselectivity, ensuring >95% protection at the 5'-position over the 3'-hydroxyl. The reaction proceeds for 6 hours at 25°C, followed by quenching with methanol and precipitation into hexane.

Reaction Conditions

ParameterValue
ReagentDMT-Cl
CatalystCu(NO3)2 (5 mol%)
SolventAnhydrous pyridine
Temperature25°C
Time6 hours
Yield88–92%

Alternative Synthetic Strategies

Regioselective DMT Protection Using Copper(II) Nitrate

Penjarla et al. (2018) demonstrated that Cu(NO3)2 catalyzes the selective protection of primary alcohols in nucleosides. When applied to 2'-O-MOE-N2-isobutyrylguanosine, this method achieves 5'-O-DMT protection with 93% selectivity, reducing byproduct formation from 3'-O-DMT adducts. The catalyst coordinates preferentially with the less hindered 5'-hydroxyl, enabling efficient tritylation even at 0°C.

Solid-Phase Synthesis of Phosphoramidite Derivatives

For oligonucleotide assembly, the 3'-hydroxyl of the final product is often converted to a phosphoramidite. Treatment with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane, catalyzed by N-ethylmorpholine, yields the phosphoramidite derivative (CAS 93183-15-4) with >98% purity. This step is critical for compatibility with automated DNA synthesizers.

Industrial-Scale Optimization

Solvent and Reagent Selection

Industrial protocols replace pyridine with less toxic solvents like tetrahydrofuran (THF) or acetonitrile. For example, DMT-Cl reactions in THF with imidazole as a base achieve comparable yields (90–93%) while reducing environmental and safety risks.

Purification Techniques

Chromatographic purification is avoided in large-scale production. Instead, crystallization from ethanol/water mixtures provides the final compound in >99.5% purity. Key parameters include:

Crystallization ConditionValue
Solvent Ratio (EtOH:H2O)7:3 (v/v)
Temperature−20°C
Recovery82–85%

Analytical Characterization

Critical quality control metrics for the final product include:

HPLC Analysis

ColumnC18, 250 × 4.6 mm, 5 µm
Mobile Phase0.1 M TEAA (pH 7.0)/MeCN
Gradient5–40% MeCN over 20 min
Retention Time12.3 min

Mass Spectrometry

MethodESI-MS
Observed m/z714.3 [M+H]+
Calculated m/z713.78

Challenges and Mitigation Strategies

Epimerization at the 2'-Position

The 2'-O-MOE group may undergo partial epimerization under acidic conditions. To prevent this, DMT deprotection in oligonucleotide synthesis uses dichloroacetic acid (DCA) in dichloromethane, limiting exposure to <30 seconds.

Hydrolytic Instability of the N-Isobutyryl Group

Long-term storage requires anhydrous conditions at −20°C. Lyophilization with trehalose as a cryoprotectant extends shelf life to >24 months .

Q & A

Q. Challenges :

  • Deprotection Efficiency : The DMT group requires careful acid treatment (e.g., 3% trichloroacetic acid in dichloromethane) to avoid premature cleavage.
  • Steric Hindrance : Bulky groups (DMT and MOE) may reduce coupling efficiency. Use of ultra-fast activators (e.g., 5-ethylthio-1H-tetrazole) improves reaction kinetics .
  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves impurities. Confirmation via LC-MS ensures >95% purity .

How can hydrogen-bonding interactions of this modified guanosine derivative be analyzed to understand its role in G-quadruplex formation?

Level : Advanced (Structural Analysis)
Answer :
The compound’s potential to form G-quadruplexes depends on hydrogen-bonding patterns between the N(2)-NH2 group and neighboring residues. Key methodologies include:

  • X-ray Crystallography : Resolve intra-layer H-bonds (e.g., N(2)–HA to O6 of adjacent guanine) and cross-layer interactions (N(2)–HB to carbonyl groups) .
  • NMR Spectroscopy : 1H-15N HSQC experiments track chemical shift perturbations in the Hoogsteen edge (N1 and N2 protons). NOESY detects spatial proximity between MOE substituents and the ribose ring .
  • Thermal Denaturation (Tm) : Compare melting temperatures in potassium vs. lithium buffers to assess quadruplex stability. A Tm increase >10°C in K+ confirms cation-stabilized H-bond networks .

Q. Validation Workflow :

Enzymatic Digestion : Incubate with SVPD (0.1 U/µL) at 37°C. Monitor degradation via UPLC at 260 nm.

Mass Spectrometry : Identify cleavage products (e.g., 3'-phosphates) to confirm resistance .

Comparative Studies : Benchmark against unmodified guanosine (control) and commercial MOE standards .

How does the N-Isobutyryl group influence base-pairing fidelity in hybridization assays?

Level : Advanced (Mechanistic Study)
Answer :
The N-isobutyryl (iBu) group sterically blocks Hoogsteen face interactions, potentially reducing non-Watson-Crick pairing. Methodological approaches include:

  • UV Melting Curves : Measure duplex stability with complementary DNA/RNA. A ΔTm < −5°C vs. unmodified guanosine indicates impaired pairing .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd). A Kd > 10 µM suggests poor hybridization due to iBu steric hindrance .
  • Molecular Dynamics (MD) Simulations : Model iBu’s spatial occupancy in the major groove. RMSD >2 Å from native structures confirms conformational disruption .

Q. Mitigation Strategies :

  • Replace iBu with acetyl or phenoxyacetyl groups for reduced steric bulk .
  • Use mismatch-tolerant probes (e.g., locked nucleic acids) in qPCR applications .

What are the best practices for characterizing the dimethoxytrityl (DMT) group removal efficiency during solid-phase synthesis?

Level : Basic (Analytical Chemistry)
Answer :
Quantitative Analysis :

  • UV-Vis Spectroscopy : Monitor DMT cation release at 498 nm. Calculate cleavage efficiency as:

    \text{Efficiency (\%)} = \frac{A_{498,\ \text{sample}}}{A_{498,\ \text{standard}}}} \times 100

    A value <95% indicates incomplete deprotection .

  • Trityl Assay : Collect DMT-containing filtrates, neutralize with 0.1 M triethylamine, and measure absorbance. Correlate with initial loading to assess yield .

Q. Troubleshooting :

  • Acid Concentration : Optimize trichloroacetic acid (TCA) concentration (2–5% v/v) to balance cleavage and depurination risks.
  • Reaction Time : Limit TCA exposure to <60 sec to prevent sugar ring oxidation .

How can researchers evaluate the pharmacokinetic behavior of this compound in preclinical models?

Level : Advanced (Pharmacology)
Answer :
Key Parameters :

  • Plasma Stability : Incubate with mouse/human plasma (37°C, 24 hrs). Quantify intact compound via LC-MS/MS. <50% degradation indicates suitability for in vivo use .
  • Tissue Distribution : Administer radiolabeled compound (³H or ¹⁴C) and measure accumulation in liver/kidney via scintillation counting .
  • Metabolite Profiling : Identify metabolites (e.g., dealkylated MOE or deprotected guanosine) using high-resolution Orbitrap MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.